(R)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester
Overview
Description
(R)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C11H24N2O2 and its molecular weight is 216.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that tert-butyl esters are frequently used as protecting groups for the carboxylic acid functionality of amino acids .
Mode of Action
The mode of action of ®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester involves the formation of an ester bond. The Steglich Esterification mechanism suggests that DCC (dicyclohexylcarbodiimide) and the carboxylic acid can form an O-acylisourea intermediate, which offers reactivity similar to the corresponding carboxylic acid anhydride . The alcohol may now add to the activated carboxylic acid to form the stable dicyclohexylurea (DHU) and the ester .
Biochemical Pathways
It’s known that the tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents .
Result of Action
The result of the action of ®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester is the formation of a tert-butyl ester with free amino groups . This is achieved quickly and in good yields .
Action Environment
The action environment can influence the efficacy and stability of ®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester. For instance, the decomposition of tert-butyl esters of carboxylic acids, which involves the detachment of isobutylene, takes place as the result of the transfer of a proton from the closest CH3 group of the tert-butyl substituent to the carbonyl O atom . The catalytic action of carboxylic acids on this reaction is exhibited by the transfer of a proton from the COOH group taking place in the reaction complex formed by the ester and the acid with a lower consumption of energy than the migration of a proton from the CH3 group in a monomolecular reaction .
Properties
IUPAC Name |
tert-butyl N-[(2R)-2-amino-4-methylpentyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-8(2)6-9(12)7-13-10(14)15-11(3,4)5/h8-9H,6-7,12H2,1-5H3,(H,13,14)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUFVQWMZAPPGI-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CNC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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